(1-Hydroxy-2-oxopropyl) hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyacetone sulfate is a chemical compound derived from dihydroxyacetone, a simple ketotriose. Dihydroxyacetone is primarily known for its use in sunless tanning products, where it reacts with amino acids in the skin to produce a browning effect. Dihydroxyacetone sulfate, on the other hand, is a sulfate ester of dihydroxyacetone and has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyacetone sulfate can be synthesized through the sulfation of dihydroxyacetone. This process typically involves the reaction of dihydroxyacetone with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of dihydroxyacetone sulfate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dihydroxyacetone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex sulfate esters.
Reduction: Reduction reactions can convert it back to dihydroxyacetone.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfate esters, dihydroxyacetone, and substituted derivatives of dihydroxyacetone sulfate.
Scientific Research Applications
Dihydroxyacetone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
Dihydroxyacetone sulfate exerts its effects through its interactions with biological molecules. It is readily phosphorylated to dihydroxyacetone phosphate by enzymes such as triokinase in erythrocytes. This phosphorylation is crucial for its role in metabolic pathways, including glycolysis. Additionally, it acts as a sunscreening agent when combined with naphthoquinones, providing protection against ultraviolet radiation.
Comparison with Similar Compounds
Similar Compounds
Dihydroxyacetone: The parent compound, primarily used in sunless tanning products.
Glyceraldehyde: Another simple ketose with similar chemical properties.
Glycerone: A synonym for dihydroxyacetone, often used interchangeably.
Uniqueness
Dihydroxyacetone sulfate is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it suitable for specific applications that dihydroxyacetone alone cannot fulfill.
Properties
Molecular Formula |
C3H6O6S |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(1-hydroxy-2-oxopropyl) hydrogen sulfate |
InChI |
InChI=1S/C3H6O6S/c1-2(4)3(5)9-10(6,7)8/h3,5H,1H3,(H,6,7,8) |
InChI Key |
KYXDFKSRGBAAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.